molecular formula C9H10N2O2 B2949540 Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate CAS No. 2228362-38-5

Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate

Cat. No.: B2949540
CAS No.: 2228362-38-5
M. Wt: 178.191
InChI Key: XMXVURAUNNEUIU-UHFFFAOYSA-N
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Description

Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethynyl group at the 4-position, a methyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydropyrazole derivative.

    Substitution: Formation of 4-ethynyl-1-methylpyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the pyrazole ring can engage in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of an ethynyl group.

    Ethyl 4,4,4-trifluoro-3-oxobutanoate: Contains a trifluoromethyl group instead of an ethynyl group.

    1,3,5-Trisubstituted pyrazoles: Varying substituents at different positions on the pyrazole ring.

Uniqueness

Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-4-7-6-11(3)10-8(7)9(12)13-5-2/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXVURAUNNEUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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